6-Azaspiro[3.5]nonan-5-one

Conformational Analysis Medicinal Chemistry Scaffold Design

6-Azaspiro[3.5]nonan-5-one delivers absolute conformational control—zero rotatable bonds lock the lactam H-bond donor/acceptor in a precise spatial orientation, eliminating the entropic penalty of flexible linkers. This spirocyclic δ-valerolactam combines a cyclobutane ring with a six-membered lactam, offering a TPSA of 29.1 Ų and XLogP of 0.8—ideal for fragment-based screening and structure-based drug design where both rigidity and hydrogen-bonding precision are non-negotiable. Reported synthesis in quantitative yield underscores scalable, cost-efficient supply for large research programs.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 1217862-77-5
Cat. No. B1439660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.5]nonan-5-one
CAS1217862-77-5
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CCCNC2=O
InChIInChI=1S/C8H13NO/c10-7-8(3-1-4-8)5-2-6-9-7/h1-6H2,(H,9,10)
InChIKeyDAQJFZXSHUKANE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[3.5]nonan-5-one (CAS 1217862-77-5): A Conformationally Constrained Spirocyclic Lactam Building Block


6-Azaspiro[3.5]nonan-5-one (CAS 1217862-77-5) is a conformationally constrained, saturated spirocyclic lactam . Its structure features a cyclobutane ring fused to a six-membered lactam (δ-valerolactam) ring, resulting in a rigid scaffold with zero rotatable bonds . This structural rigidity contrasts with common acyclic amide building blocks, offering potential advantages in controlling molecular conformation for medicinal chemistry and chemical biology applications.

Why 6-Azaspiro[3.5]nonan-5-one Cannot Be Readily Substituted by Other Spirocyclic Amines or Lactams


Generic substitution within the 6-azaspiro[3.5]nonane class is not straightforward due to the specific physicochemical and structural consequences of the lactam functional group. Replacing the 5-one lactam with a simple amine (e.g., 6-azaspiro[3.5]nonane) or an ether (e.g., 2-oxa-6-azaspiro[3.5]nonane) fundamentally alters the molecule's hydrogen-bonding capacity, polarity, and conformational preferences . These changes can drastically impact target binding, solubility, and metabolic stability in a drug discovery context, making direct substitution a high-risk strategy without quantitative comparative data. The following evidence details the specific, quantifiable differences that justify prioritizing 6-Azaspiro[3.5]nonan-5-one for applications requiring a rigid, hydrogen-bonding scaffold.

Quantitative Differentiation Evidence for 6-Azaspiro[3.5]nonan-5-one Against Close Analogs


Complete Conformational Rigidity: Zero Rotatable Bonds Versus 6-Azaspiro[3.5]nonane

6-Azaspiro[3.5]nonan-5-one possesses zero rotatable bonds, a property shared with its parent amine 6-azaspiro[3.5]nonane . Both compounds are conformationally locked compared to acyclic amides or amines. This class-level property is known to enhance target binding affinity and selectivity by reducing entropic penalties upon binding [1].

Conformational Analysis Medicinal Chemistry Scaffold Design

Distinct Hydrogen-Bonding Profile: Lactam Acceptor/Donor Versus Ether or Amine Analogs

6-Azaspiro[3.5]nonan-5-one features a lactam functional group, providing one hydrogen-bond acceptor (HBA) and one hydrogen-bond donor (HBD) . This dual character is absent in the ether analog 2-oxa-6-azaspiro[3.5]nonane, which has two HBA but zero HBD , and the amine analog 6-azaspiro[3.5]nonane, which has one HBA and one HBD (amine) but with different pKa and geometric orientation [1]. The precise H-bonding geometry of the lactam is crucial for specific target interactions.

Physicochemical Properties Hydrogen Bonding Medicinal Chemistry

Improved Polarity and Solubility Potential: TPSA and XLogP Differentiation from Parent Amine

The topological polar surface area (TPSA) of 6-Azaspiro[3.5]nonan-5-one is 29.1 Ų, which is higher than that of its parent amine 6-azaspiro[3.5]nonane (TPSA ~12.0 Ų) [1]. Its calculated XLogP is 0.8, lower than that of the amine (estimated XLogP ~1.2) [1]. These differences suggest improved aqueous solubility and lower lipophilicity, which are favorable for drug-like properties.

Physicochemical Properties Drug-Likeness Solubility

Quantitative Yield Synthesis: A Benchmark for Efficient Procurement and Scalability

A reported one-step synthesis of 6-Azaspiro[3.5]nonan-5-one under adapted Vilsmeier conditions proceeds in quantitative yield [1]. This high efficiency contrasts with multi-step syntheses often required for related spirocyclic lactams, offering a potential advantage in cost-effective procurement and scale-up.

Synthetic Methodology Process Chemistry Building Block Sourcing

Optimal Application Scenarios for 6-Azaspiro[3.5]nonan-5-one Based on Quantitative Differentiation


Medicinal Chemistry: Conformationally Constrained Scaffold for Kinase or GPCR Inhibitors

Use 6-Azaspiro[3.5]nonan-5-one as a rigid core when a spirocyclic lactam is required to present hydrogen-bonding functionality in a defined spatial orientation. Its zero rotatable bonds and specific HBA/HBD profile (TPSA 29.1 Ų, XLogP 0.8) make it suitable for exploring structure-activity relationships where both conformational control and precise hydrogen-bonding are critical, as supported by its distinct physicochemical properties compared to amine and ether analogs .

Chemical Biology: Rigid Probe for Investigating Protein-Ligand Interactions

Employ 6-Azaspiro[3.5]nonan-5-one as a conformationally locked probe to study the entropic and enthalpic contributions of ligand binding. Its rigid, zero-rotatable-bond structure minimizes conformational entropy loss upon binding, allowing for more accurate interpretation of binding thermodynamics compared to flexible acyclic amides [1].

Building Block Sourcing: Prioritization for Cost-Effective Scale-Up

For procurement and process chemistry teams, 6-Azaspiro[3.5]nonan-5-one may be prioritized over more complex spirocyclic lactams due to its reported synthesis in quantitative yield [2]. This suggests a potentially more efficient and scalable manufacturing process, reducing cost and supply risk for large-scale research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Azaspiro[3.5]nonan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.